An In-depth Technical Guide to (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, explore synthetic strategies, and discuss its current and potential applications, with a particular focus on its role as a building block in the development of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a wide array of biologically active compounds due to its favorable physicochemical properties. It is often employed as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. The introduction of a trifluoromethyl group further enhances the molecule's properties, often leading to increased lipophilicity, binding affinity, and metabolic resistance.[1] The combination of the 1,2,4-oxadiazole ring, a trifluoromethyl group, and a reactive aminomethyl side chain makes (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine a versatile and valuable building block for the synthesis of novel chemical entities with therapeutic potential.
Physicochemical Properties
| Property | Value (Predicted or from Hydrochloride Salt) | Source |
| CAS Number | 1364677-71-3 (for hydrochloride salt) | [2] |
| Molecular Formula | C4H4F3N3O | Inferred |
| Molecular Weight | 167.09 g/mol | Inferred |
| Appearance | Likely a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is likely to have some aqueous solubility. | Inferred |
| XlogP (Predicted) | 0.7 | [3] |
Synthesis and Reactivity
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.[4][5][6] The most common and versatile approach involves the cyclization of an O-acylated amidoxime.
A plausible synthetic route to (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine would likely involve the following key steps:
Figure 1: A proposed synthetic pathway for (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine.
Experimental Protocol (Generalized)
The following is a generalized protocol based on established methods for the synthesis of similar 1,2,4-oxadiazole derivatives.[4][5][6] Researchers should optimize these conditions for their specific needs.
Step 1: Formation of Trifluoroacetamidoxime
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Bubble trifluoroacetonitrile gas through a solution of hydroxylamine in a suitable solvent (e.g., ethanol) at a controlled temperature.
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Monitor the reaction by an appropriate analytical technique (e.g., TLC or GC-MS).
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Upon completion, remove the solvent under reduced pressure to obtain the crude trifluoroacetamidoxime, which can be used in the next step without further purification.
Step 2: Acylation of Trifluoroacetamidoxime
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Dissolve the trifluoroacetamidoxime and an N-protected glycine derivative (e.g., Boc-glycine) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).
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Stir the reaction mixture at room temperature until the starting materials are consumed.
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Filter the reaction mixture to remove any precipitated by-products and concentrate the filtrate.
Step 3: Cyclization to the 1,2,4-Oxadiazole Ring
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Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent such as toluene or xylene.
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Heat the mixture to reflux to induce cyclodehydration.
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Monitor the reaction for the formation of the oxadiazole ring.
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Cool the reaction mixture and purify the product by column chromatography.
Step 4: Deprotection of the Amine
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Dissolve the protected (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine in a suitable solvent (e.g., DCM or dioxane).
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the protecting group.
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Stir the reaction at room temperature until the deprotection is complete.
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Remove the solvent and excess acid under reduced pressure to yield the desired amine, often as its corresponding salt.
Applications in Drug Discovery and Medicinal Chemistry
The (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine moiety is a valuable pharmacophore in modern drug discovery. The primary amine provides a key handle for further chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
As a Bioisostere and Metabolic Blocker
The trifluoromethyl group is a well-known metabolic blocker, preventing oxidation at that position and thereby increasing the in vivo half-life of a drug candidate. The 1,2,4-oxadiazole ring itself serves as a metabolically stable bioisostere for ester and amide groups, which are often susceptible to hydrolysis by esterases and amidases.
In the Development of Novel Therapeutics
Derivatives of trifluoromethyl-1,2,4-oxadiazoles have shown promise in a variety of therapeutic areas:
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Antiparasitic Agents: Research has demonstrated the potent antiplasmodial activity of compounds containing the 3-trifluoromethyl-1,2,4-oxadiazole scaffold, suggesting their potential in the development of new antimalarial drugs.[7]
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Anticancer Agents: The 1,2,4-oxadiazole ring is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.
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Fungicides: Substituted 1,2,4-oxadiazoles have also been investigated for their antifungal properties in agricultural applications.
The general workflow for utilizing (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine in a drug discovery program is outlined below:
Figure 2: A typical workflow for the use of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine in drug discovery.
Safety and Handling
The hydrochloride salt of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine is classified as a hazardous substance.[2]
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Hazard Classifications:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation.[2]
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-
Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Wash hands thoroughly after handling.
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For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive amine handle, a metabolically robust 1,2,4-oxadiazole core, and the beneficial properties imparted by the trifluoromethyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data on the free base is limited, established synthetic methodologies for related compounds provide a clear path for its preparation and derivatization. As the demand for new and effective drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.
References
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i. University of Pretoria. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
-
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride - NextSDS. [Link]
-
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine. PubChemLite. [Link]
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Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i. University of Pretoria. [Link]
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